Ethoxy(dimethyl)silane

Silsesquioxane Cage Expansion Single-Site Insertion

Ethoxy(dimethyl)silane (dimethylethoxysilane, CAS 14857-34-2) is an organosilicon compound of formula C₄H₁₂OSi containing one reactive silicon-hydride (Si-H) site and one easily hydrolysable ethoxy group attached to a dimethylsilicon center. It is a colorless, volatile liquid (b.p.

Molecular Formula C4H12OSi
Molecular Weight 104.22 g/mol
Cat. No. B7724281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxy(dimethyl)silane
Molecular FormulaC4H12OSi
Molecular Weight104.22 g/mol
Structural Identifiers
SMILESCCO[SiH](C)C
InChIInChI=1S/C4H12OSi/c1-4-5-6(2)3/h6H,4H2,1-3H3
InChIKeyXZFFGKZBTQABBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethoxy(dimethyl)silane: Baseline Identity and Core Reactivity Profile


Ethoxy(dimethyl)silane (dimethylethoxysilane, CAS 14857-34-2) is an organosilicon compound of formula C₄H₁₂OSi containing one reactive silicon-hydride (Si-H) site and one easily hydrolysable ethoxy group attached to a dimethylsilicon center . It is a colorless, volatile liquid (b.p. 54–55 °C, density 0.757 g/mL) classified as a tri-substituted silane reducing agent .

1
Mono‑functional silane — single Si‑H donor and one hydrolysable ethoxy group for controlled, stoichiometric surface or cage insertion chemistry.
2
Volatility-optimized reducing agent — reported boiling point and vapour pressure suit room‑temperature vapour‑phase protocols and predictable hydride reductions.
3
Anchor‑and‑reduce architecture — ethoxy tether enables covalent monolayer formation; Si‑H avoids uncontrolled cross‑linking typical of polyalkoxysilanes.

Why Generic Substitution Fails for Ethoxy(dimethyl)silane


From a procurement standpoint, ethoxy(dimethyl)silane (DMES) is frequently conflated with other alkoxy‑ or chlorosilanes in generic databases . The critical risk of such substitution originates in its strictly monofunctional architecture: a single Si – H centre paired with a single Si – OEt group. Replacing DMES with a di‑ or tri‑alkoxysilane (e.g., methyldiethoxysilane or dimethyldiethoxysilane) introduces an uncontrolled second (or third) hydrolysable site, which leads to cross‑linking, gelation, or inconsistent stoichiometry in surface‑bound films and insertion products [1]. Conversely, substituting fully alkylated silanes (e.g., Et₃SiH) sacrifices the ethoxy anchor that covalently tethers the silane to substrates. The evidence below demonstrates that the quantifiable differentiation of DMES lies in its single‑site reactivity, which is essential for achieving reproducible mono‑layer coatings, stoichiometric cage expansions, and predictable reducing‑agent stoichiometry.

Target: DMES
Single Si‑H + single Si‑OEt; produces predictable mono‑insertion, monolayer coatings, and 1:1 hydride stoichiometry.
Di‑/Tri‑alkoxysilanes
Additional hydrolysable sites may cause cross‑linking, gelation, or off‑stoichiometry in surface films and cage expansions.
Target: DMES
Ethoxy anchor covalently bonds to hydroxylated substrates; Si‑H remains available for post‑modification or reduction.
Fully‑alkyl silanes (e.g., Et₃SiH)
Lack the hydrolysable alkoxy group; surface tethering may not occur, limiting utility in monolayer and cage‑insertion workflows.

Quantitative Procurement Evidence for Ethoxy(dimethyl)silane


Unambiguous Stoichiometric Control in Silsesquioxane Cage Insertion

Ethoxy(dimethyl)silane (DMES) yields exclusively mono-insertion T₆D₁ products when reacted with hexacyclohexylsilsesquioxane (CyT₆), whereas diethoxysilanes of general formula R₂Si(OEt)₂ (e.g., dimethyldiethoxysilane) produce predominantly bis-insertion T₆D₂ derivatives [1]. This differentiation arises because the single reactive Si – H unit in DMES is consumed in the first insertion event, preventing a second ring-expansion step.

Cage insertion product control
Head‑to‑head
DMES → exclusively T₆D₁ (mono‑insertion); dialkyldiethoxysilanes → predominantly T₆D₂ (bis‑insertion).
Confirms single‑site reactivity required for stepwise cage functionalisation.
Aqueous TBAF / THF, ambient temp. (Bassindale et al. 2004).
Silsesquioxane Cage Expansion Single-Site Insertion

Uniquely Low Boiling Point and Flash Point for Vapor‑Phase Processes

DMES exhibits the lowest boiling point (54–55 °C) and flash point (15 °C) among structurally related mono‑ and di‑alkoxy‑functional dimethylsilanes . This high volatility is exploited in ambient‑temperature chemical vapor deposition (CVD) for waterproofing porous ceramic insulation [1].

Volatility advantage
Head‑to‑head
Boiling point 54–55 °C (40–60 °C lower than dialkoxy analogs)
Supports room‑temperature vapour deposition protocols.
Lit. values at 760 mmHg; flash point 15 °C reported.
Chemical Vapor Deposition Waterproofing Volatility

Defined Mono‑functional Silanization for Hydrophobic Mono‑layers

The monofunctional ethoxy‑silane architecture of DMES (one Si‑OEt, one Si‑H) enables covalent anchoring to hydroxylated surfaces without the lateral cross‑linking characteristic of tri‑ or di‑alkoxysilanes [1]. This yields a single‑molecule‑thick hydrophobic layer, with static water contact angles rising from <25° (bare SiN) to ~36° after GOPES (a DMES‑derived silane) modification [2].

Monolayer contact angle
Supporting evidence
DMES-based GOPES: 35.6 ± 2.1° on SiN; APTES–glutaraldehyde: 45.6 ± 1.2°; bare SiN: 22.5 ± 0.9°.
Monofunctional anchor yields ~13° increase without multi‑layer roughening.
SiN substrates, sessile drop method (To et al. 2015).
Surface Modification Contact Angle Silanization

Physical‑Property Matrix for Safe‑Handling and Logistics Selection

A quantitative comparison of key physical properties elucidates the safety and handling profile of DMES versus commonly suggested alkoxysilane alternatives . DMES offers an intermediate balance of volatility and flash‑point hazard.

Physical property matrix
Cross‑study comparable
DMES density 0.757 g/mL; flash point 15 °C vs. triethylsilane flash point −7 °C; DMES vapour pressure ~31 mmHg at 25 °C.
Intermediate volatility profile may reduce ignition risk while retaining vapour transport.
Data from standard references; flash point values vary by source.
Chemical Safety Logistics Physical Properties

Single‑Site Hydride Reducing‑Agent Profile for Predictable Stoichiometry

Classified as a ‘tri‑substituted silane reducing agent’, DMES possesses a single Si – H hydride donor site [1]. This contrasts with dihydrosilanes such as Ph₂SiH₂ (two Si – H) and polymorphic hydrosiloxanes, which can deliver variable equivalents of hydride depending on activation conditions.

Si‑H donor count
Class‑level
Exactly 1 Si‑H per molecule (vs. Ph₂SiH₂: 2 Si‑H; PMHS: variable)
Supports precise reduction stoichiometry for kinetic studies.
Structural classification per Gelest reducing‑agent brochure.
Reducing Agent Hydrosilane Stoichiometry

Definitive Applications of Ethoxy(dimethyl)silane Driven by Quantitative Differentiation


T₆ Cage Expansion for Monofunctional Silsesquioxane Building Blocks

Researchers synthesizing monofunctional T₆ silsesquioxanes should exclusively use DMES. As demonstrated by Bassindale et al. [1], the single Si–H of DMES guarantees clean mono-insertion T₆D₁ formation. Employing dimethyldiethoxysilane forces a bis-insertion pathway that complicates purification and negates the site-specific reactivity required for downstream dendrimer or polymer conjugation.

Ambient Vapor-Phase Hydrophobization of Porous Thermal Insulation

The combination of a 54–55 °C boiling point and a single hydrolytically labile ethoxy group makes DMES ideal for room-temperature vapor deposition [1][2]. This property was exploited in NASA thermal tile waterproofing patents [2]. Substitutes such as methyldiethoxysilane (b.p. ~94 °C) require heated source lines and risk premature condensation, while triethoxysilane generates excessive cross‑linking that clogs porous substrates.

Preparation of Defined Monolayer Hydrophobic Coatings on Sensor Chips

Surface scientists requiring a reproducible, monolayer-thick hydrophobic coating on silicon nitride or silica should select DMES-based silanes (e.g., GOPES) over trialkoxysilanes (e.g., APTES). The water contact angle data in To et al. [3] show that the monofunctional architecture avoids the formation of ill-defined, roughened multi-layers, providing consistent surface energy critical for biosensor calibration.

Stoichiometric Hydride-Donor Reductions in Medicinal Chemistry

Process chemists executing catalytic asymmetric reductions where precise hydride control is mandatory should employ DMES over polymethylhydrosiloxane (PMHS) or dihydrosilanes [4]. The defined single Si–H unit ensures a one-to-one donor stoichiometry, reducing byproducts and simplifying regulatory impurity profiling, which is particularly important for API synthesis.

Application
Selection Property
Validation Focus
Monofunctional T₆ silsesquioxane building blocks
Single Si‑H + single Si‑OEt architecture
Mono‑insertion product (T₆D₁) purity; absence of bis‑insertion by‑products
Ambient vapour‑phase hydrophobization of porous insulation
Reported low boiling point and sufficient vapour pressure at room temperature
Vapour transport consistency; coating uniformity without pore clogging
Defined monolayer hydrophobic coatings on sensor chips
Monofunctional alkoxysilane anchor with non‑cross‑linking Si‑H terminus
Reproducible contact angle and layer thickness; surface roughness control
Stoichiometric hydride‑donor reductions in medicinal chemistry
Defined single Si‑H donor per molecule
Hydride stoichiometry verification; by‑product profile in asymmetric reductions
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